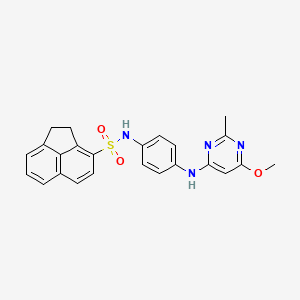

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

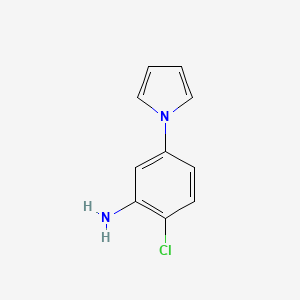

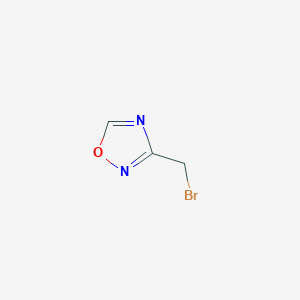

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide, also known as EFBA, is a novel compound that has shown great potential in the field of scientific research. EFBA belongs to the benzothiazole family of compounds and has been synthesized using a variety of methods.

Scientific Research Applications

Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin (PI3K/mTOR) Inhibition : A study explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. It was part of research focusing on improving metabolic stability by modifying the benzothiazole ring (Stec et al., 2011).

Photochemical and Thermochemical Properties : Another study investigated the photochemical and thermochemical properties of benzothiazolinone acetamide analogs. These compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, showed potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and good free energy of electron injection (Mary et al., 2020).

Antimicrobial and Antitumor Activities : Several studies have synthesized and evaluated benzothiazole acetamide derivatives for their antimicrobial and antitumor activities. One such study synthesized N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and tested them for their docking properties and antimicrobial activity, showing good activity against specific bacterial and fungal strains (Anuse et al., 2019).

Anticancer Potential : Research focusing on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown considerable anticancer activity against some cancer cell lines. This highlights the potential of benzothiazole acetamide derivatives in developing new anticancer drugs (Yurttaş et al., 2015).

Anticonvulsant Activities : Some studies have explored the anticonvulsant properties of acetamide derivatives. For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been investigated for their potential analgesic and anticonvulsant properties (Kaplancıklı et al., 2012).

Inhibition of α-Glucosidase : The α-glucosidase inhibitory activity of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has been investigated, showing significant inhibition of the enzyme. This suggests a potential role in managing conditions like diabetes (Koppireddi et al., 2014).

Schistosomicidal Activity : Benzothiazol-2-yl-dithiocarbamates and their copper complexes have been synthesized and shown to possess schistosomicidal activity comparable to praziquantel, a standard treatment for schistosomiasis (Mahran et al., 2007).

Mechanism of Action

Target of Action

The primary targets of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have been shown to inhibit hiv-1 reverse transcriptase .

Mode of Action

The exact mode of action of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Compounds with similar structures have been found to exhibit uncompetitive inhibition .

Biochemical Pathways

The specific biochemical pathways affected by (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Given its potential role as an hiv-1 reverse transcriptase inhibitor , it may be involved in the inhibition of the viral replication pathway.

Result of Action

The molecular and cellular effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have shown cytotoxic activity against human cancer cell lines .

properties

IUPAC Name |

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSIIDSRPBBAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2554974.png)

![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)